molecular formula C12H9N3O B3287953 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one CAS No. 849199-59-3

5-phenylimidazo[1,5-a]pyrazin-8(7H)-one

Cat. No.: B3287953
CAS No.: 849199-59-3
M. Wt: 211.22 g/mol
InChI Key: KQYZDNQSWGIAAQ-UHFFFAOYSA-N
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Description

5-Phenylimidazo[1,5-a]pyrazin-8(7H)-one (CAS 849199-59-3) is an organic compound with the molecular formula C12H9N3O and a molecular weight of 211.22 g/mol. It belongs to the imidazo[1,5-a]pyrazine class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their versatility as core structures for developing biologically active molecules . A primary research application for this chemical scaffold is in the development of potent and selective inhibitors for the BRD9 (Bromodomain Containing 9) protein. Derivatives of imidazo[1,5-a]pyrazin-8(7H)-one have been designed, synthesized, and evaluated as chemical probes to investigate the biology of BRD9, a subunit of the mammalian SWI/SNF chromatin remodeling complex which is implicated in oncology research . These inhibitors are valuable tools for exploring epigenetic regulation and the role of individual bromodomain proteins in disease pathologies, particularly in certain cancer cell lines . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can request a quote and the relevant safety data (SDS) directly from the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-7H-imidazo[1,5-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-11-6-13-8-15(11)10(7-14-12)9-4-2-1-3-5-9/h1-8H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYZDNQSWGIAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)C3=CN=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60833932
Record name 5-Phenylimidazo[1,5-a]pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60833932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849199-59-3
Record name 5-Phenylimidazo[1,5-a]pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60833932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one Core and its Derivatives

The formation of the bicyclic imidazopyrazinone system can be achieved through various strategic disconnections, leading to several established synthetic pathways.

A facile and efficient synthesis of imidazo[1,5-a]pyrazin-8(7H)-ones has been developed utilizing mesoionic 1,3-oxazolium-5-olates, also known as münchnones. researchgate.net This methodology involves a multistep one-pot transformation that leverages the unique reactivity of these mesoionic compounds. researchgate.net The reaction sequence is believed to proceed through a 1,3-dipolar cycloaddition reaction, a characteristic transformation of type A mesoionic rings. researchgate.net The use of reagents like p-toluenesulfonylmethyl isocyanide (TosMIC) has been highlighted as a valuable building block in the synthesis of various fused heterocycles through cycloaddition and multicomponent reactions. researchgate.net

Regioselectivity is a critical aspect in the synthesis of condensed heterocyclic systems like imidazopyrazinones. The control over the formation of specific isomers is essential for ensuring the desired chemical structure and subsequent biological activity. In related fused systems, such as imidazo[5,1-c] nih.govnih.govub.edutriazines, regioselective thionation followed by cyclization has been a key strategy. nih.gov For instance, the selective reaction at one carbonyl group over another in a hydantoin (B18101) precursor dictates the outcome of the subsequent heterocyclization. nih.gov This principle of regioselective annulation is applicable to the synthesis of the imidazo[1,5-a]pyrazin-8(7H)-one core, where precise control over bond formation ensures the correct fusion of the imidazole (B134444) and pyrazinone rings. Similarly, visible-light-mediated methods have been developed for the highly regioselective thiocyanation at the C-1 position of related imidazo[1,5-a]pyridines, demonstrating that regiochemical control can be achieved under mild, photocatalyst-free conditions. rsc.org

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity for the synthesis of complex heterocyclic scaffolds. researchgate.netmdpi.com The synthesis of imidazo[1,5-a]pyrazin-8(7H)-ones from mesoionic 1,3-oxazolium-5-olates can be performed as a multistep one-pot transformation. researchgate.net MCRs, such as the Groebke–Blackburn–Bienz reaction, which involves the condensation of an aminoazine, an aldehyde, and an isocyanide, are powerful tools for the rapid assembly of fused imidazole systems. researchgate.net Iodine has been employed as an efficient and cost-effective catalyst for the three-component synthesis of related imidazo[1,2-a]pyrazine (B1224502) derivatives at room temperature. nih.gov These strategies allow for the construction of the core structure from simple, readily available starting materials in a single synthetic operation, which is highly desirable for the creation of chemical libraries for drug discovery. researchgate.netmdpi.comnih.gov

Derivatization Strategies for this compound and Analogues

Following the synthesis of the core structure, derivatization is employed to introduce a variety of substituents and functional groups, enabling the fine-tuning of the molecule's properties.

The imidazo[1,5-a]pyrazin-8(7H)-one scaffold offers several positions for substitution, allowing for systematic exploration of the structure-activity relationship. nih.gov

N-7 Position: The nitrogen atom at position 7 is a common site for alkylation. For example, 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives have been synthesized as part of research into novel BRD4 inhibitors. researchgate.net

C-5 Position: The phenyl group at the C-5 position can be substituted with various groups to modulate electronic and steric properties. In the development of BRD9 inhibitors, a series of derivatives were synthesized with different substituents on this phenyl ring. nih.gov

Other Positions: While specific examples for the this compound are focused on the named positions, studies on analogous heterocyclic systems demonstrate the feasibility of substitution at other core positions. For instance, in certain steroid series, methyl group substitution at the C-6 and C-7 positions has been shown to significantly impact biological activity, highlighting the importance of steric modifications around the core. nih.gov

The table below summarizes examples of derivatives synthesized as BRD9 inhibitors, showcasing substitutions at the C-5 phenyl ring. nih.gov

CompoundR Group (on C-5 Phenyl)IC₅₀ (nM) for BRD9 Inhibition
27 4-morpholino35
29 4-(4-methylpiperazin-1-yl)103

This table is generated based on data for imidazo[1,5-a]pyrazin-8(7H)-one derivatives. nih.gov

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. imperial.ac.uk This is crucial for accessing derivatives that are not directly available through the primary synthetic route. Common FGI reactions include oxidation, reduction, substitution, and elimination. imperial.ac.uk For example, an alcohol can be oxidized to an aldehyde or ketone, which can then undergo further reactions. youtube.com Similarly, halides are good leaving groups that can be displaced by a variety of nucleophiles to introduce new functionalities. vanderbilt.edu These established chemical transformations can be applied to the substituents introduced onto the this compound core to create a wider array of analogues for further study. ub.edu

Mechanistic Insights into Imidazopyrazine Ring Formation and Transformations

The formation of the imidazo[1,5-a]pyrazine (B1201761) core, particularly in derivatives like this compound, and its subsequent chemical transformations are governed by intricate reaction mechanisms. These mechanisms often involve multi-step sequences, including cyclization and condensation reactions. The following sections delve into the mechanistic details of the formation of this heterocyclic system and its reactivity.

Formation of the Imidazo[1,5-a]pyrazin-8(7H)-one Ring

A key synthetic route to imidazo[1,5-a]pyrazin-8(7H)-one derivatives involves the reaction of mesoionic 1,3-oxazolium-5-olates with p-toluenesulfonylmethyl isocyanide (TosMIC). This transformation is proposed to proceed through a multi-step, one-pot process, culminating in the formation of the fused bicyclic system. semanticscholar.org

A plausible mechanism for this reaction begins with the formation of a pyrazin-2(1H)-one intermediate. The initial step is a nucleophilic attack by the TosMIC anion on the C-2 position of the mesoionic oxazole (B20620). This is followed by ring closure and subsequent auto-oxidation to form the pyrazinone ring. semanticscholar.org

The crucial step in the formation of the fused imidazole ring is the subsequent reaction of the pyrazin-2(1H)-one intermediate with a second equivalent of TosMIC. This reaction is analogous to the van Leusen imidazole synthesis. semanticscholar.orgorganic-chemistry.org In this process, the aldimine or a related imine-like functionality within the pyrazinone ring reacts with TosMIC. wikipedia.orgresearchgate.net

The generally accepted mechanism for the van Leusen imidazole synthesis involves the following key steps organic-chemistry.orgorganic-chemistry.org:

Deprotonation of TosMIC: A base abstracts a proton from the active methylene (B1212753) group of TosMIC, generating a nucleophilic anion.

Nucleophilic Addition: The TosMIC anion adds to the electrophilic carbon of a C=N bond (an imine or imine-like moiety).

Cyclization: An intramolecular nucleophilic attack from the nitrogen of the initial imine onto the isocyanide carbon leads to a 5-membered ring intermediate (a 4-tosyl-2-imidazoline).

Elimination: The final step is the elimination of p-toluenesulfinic acid (TosH), which is a good leaving group, leading to the aromatization of the newly formed imidazole ring.

In the context of the synthesis of imidazo[1,5-a]pyrazin-8(7H)-one from a pyrazinone intermediate, the C3-position of the pyrazinone core is electrophilically active and susceptible to nucleophilic attack by the TosMIC anion. semanticscholar.org This initiates the sequence of addition, cyclization, and elimination, ultimately yielding the fused imidazo[1,5-a]pyrazine structure. The reaction of an isolated pyrazinone intermediate with TosMIC has been shown to produce the corresponding imidazo[1,5-a]pyrazin-8(7H)-one in high yield, lending strong support to this proposed mechanistic pathway. semanticscholar.org

The following table summarizes the proposed mechanistic steps for the formation of the imidazo[1,5-a]pyrazin-8(7H)-one core from a mesoionic oxazole precursor.

StepReactantsKey TransformationIntermediate/Product
1Mesoionic Oxazole + TosMIC (anion)Nucleophilic attack and ring transformationPyrazin-2(1H)-one
2Pyrazin-2(1H)-one + TosMIC (anion)Nucleophilic attack on C3 of the pyrazinoneAdduct
3AdductIntramolecular cyclization (5-exo-dig)Fused 4-tosyl-imidazoline intermediate
4Fused 4-tosyl-imidazoline intermediateElimination of p-toluenesulfinic acidImidazo[1,5-a]pyrazin-8(7H)-one

Chemical Transformations of the Imidazo[1,5-a]pyrazine Ring

The imidazo[1,5-a]pyrazine scaffold can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives. One of the key strategies for functionalizing this ring system is through metalation.

Directed Metalation and Regioselectivity

The imidazo[1,5-a]pyrazine ring system is susceptible to deprotonation by strong bases, leading to the formation of carbanionic species that can be trapped with various electrophiles. The regioselectivity of this metalation is highly dependent on the substitution pattern of the starting material.

For instance, unsubstituted 8-substituted imidazo[1,5-a]pyrazines undergo regioselective metalation at the C3-position. This can be followed by quenching with an electrophile to introduce a substituent at this position. It is also possible to achieve dimetalation at both the C3 and C5 positions.

Interestingly, the presence of a methyl group at the C3 position directs the metalation to the C5 position. This surprising regioselectivity has been rationalized by quantum mechanical calculations. The following table illustrates the observed regioselectivity in the metalation of substituted imidazo[1,5-a]pyrazines.

Starting MaterialPosition of MetalationResulting Product after Electrophilic Quench
8-substituted imidazo[1,5-a]pyrazineC3C3-functionalized derivative
8-substituted imidazo[1,5-a]pyrazineC3 and C5 (dimetalation)C3, C5-difunctionalized derivative
3-methyl-8-substituted imidazo[1,5-a]pyrazineC5C5-functionalized derivative

This metalation chemistry provides a powerful tool for the synthesis of specifically functionalized imidazo[1,5-a]pyrazine derivatives, which are valuable for structure-activity relationship studies in drug discovery.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Positional and Substituent Effects on Biological Activity of Imidazopyrazine Derivatives

The biological efficacy of imidazopyrazine derivatives is highly sensitive to the nature and position of substituents on the core heterocyclic structure. Structure-activity relationship (SAR) studies have systematically explored these effects to identify key molecular features that govern activity.

The introduction of various aromatic and heteroaromatic rings at different positions of the imidazopyrazine nucleus significantly modulates biological activity. For instance, in a series of imidazo[1,2-a]pyrazine (B1224502) derivatives designed as tubulin polymerization inhibitors, the presence of a 3,4,5-trimethoxyphenyl ring was found to enhance cellular potency. nih.gov The substitution of a phenyl group at the C2 position has been shown to be favorable for antioxidant activity. Further studies on C2-aryl substitutions indicated that while different substituents on the phenyl ring did not greatly alter antioxidant properties, the presence of the phenyl ring itself was a key contributor.

In the context of anticancer activity, substitutions on the aryl ring at the 2nd position of the imidazo[1,2-a]pyrazine core demonstrated clear SAR trends. An amine substitution at the ortho position of this aryl ring resulted in significant inhibitory activity against several cancer cell lines. rsc.org Conversely, placing a nitro group at the meta position of the phenyl ring led to a two-fold loss in activity compared to a para-positioned nitro group, which was attributed to steric hindrance between the substituent and the imidazopyrazine ring. rsc.org

The electronic properties of substituents, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), play a pivotal role in the efficacy of imidazopyrazine derivatives.

Studies on imidazo[1,2-a]pyridine (B132010) derivatives, a closely related scaffold, showed that compounds with electron-donating groups (such as amines) exhibited better anticancer activities than those with electron-withdrawing groups (like nitro groups). rsc.org For imidazo[4,5-b]pyridine-based inhibitors, it was observed that for EWGs, as the size of the halogen atom decreased and electronegativity increased, the biological activity decreased significantly. mdpi.com Conversely, the presence of EDGs rendered the compounds inactive in that specific series. mdpi.com

In another study on imidazo[1,2-a]pyrazines as anticancer agents, compounds bearing electron-donating groups like tert-butylamine (B42293) and N,N-dimethyl aniline (B41778) demonstrated potent activity. rsc.org The electron-donating nature of the tert-butylamine at the 3rd position was highlighted as a key factor for the observed efficacy. rsc.org This suggests that increasing the electron density at specific positions of the heterocyclic system can be a favorable strategy for enhancing biological activity. However, the impact is context-dependent; for example, the introduction of deactivating halogen substituents (Cl or F) at the para position of a C-ring in a series of tubulin inhibitors led to a deterioration in potency. nih.gov

ScaffoldPosition of SubstitutionSubstituent TypeEffect on Biological ActivityReference
Imidazo[1,2-a]pyrazineRing D3,4,5-trimethoxyphenylEnhanced cellular potency nih.gov
Imidazo[1,2-a]pyrazine2-position Aryl Ringortho-amine (EDG)Significant anticancer inhibition rsc.org
Imidazo[1,2-a]pyrazine2-position Phenyl Ringmeta-nitro (EWG)Decreased anticancer activity vs. para rsc.org
Imidazo[1,2-a]pyridineGeneralElectron-Donating Groups (EDGs)Generally better anticancer activity rsc.org
Imidazo[1,2-a]pyrazine8-positionDiethanol amine (EDG)Excellent antioxidant activity

Conformational Analysis and Molecular Flexibility in Activity Modulation

The three-dimensional conformation and inherent flexibility of a molecule are critical determinants of its interaction with a biological target. nih.gov For derivatives of 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one, the ability to adopt a specific low-energy conformation, often referred to as the "bioactive conformation," is essential for binding to a receptor or enzyme active site.

Molecular flexibility, particularly the rotational freedom of the phenyl group relative to the rigid imidazopyrazine core, allows the molecule to adapt its shape to fit the binding pocket. nih.gov This conformational adaptability can be crucial for overcoming small steric barriers and optimizing intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding, which can decrease affinity. Therefore, a balance between rigidity and flexibility is often optimal for potent biological activity. Computational methods, such as molecular dynamics simulations, are employed to explore the conformational landscape of these molecules and identify energetically favorable conformations that may correlate with their biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazopyrazines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For imidazopyrazine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding their SAR.

These models provide 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for activity. For example, a 3D-QSAR study on imidazo[1,2-a]pyrazines as Aurora kinase inhibitors yielded a CoMSIA model with high statistical significance (q² = 0.567, r² = 0.992), indicating strong predictive power. tandfonline.com The resulting contour maps highlighted key structural features essential for inhibitory activity, guiding the design of novel, more potent inhibitors. tandfonline.com Similarly, a 3D-QSAR analysis on 8-Amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors produced statistically valid models (Gaussian model q² = 0.67, r² = 0.93) that identified steric and hydrophobic interactions as major contributors to enhanced activity. japsonline.com

Imidazopyrazine SeriesTargetQSAR Model TypeCross-validation (q²)Correlation (r²)Key FindingReference
Imidazo[1,2-a]pyrazinesAurora A kinaseCoMSIA0.5670.992Highlighted key structural features for inhibitory activity. tandfonline.com
8-Amino-imidazo[1,5-a]pyrazinesBruton's tyrosine kinase (BTK)Gaussian-based 3D-QSAR0.670.93Steric and hydrophobic interactions are major contributors to activity. japsonline.com
Imidazo[4,5-b]pyridine DerivativesAnticancerTopomerCoMFA0.9050.971Model demonstrated high predictive ability and stability. mdpi.com

Pharmacophore Elucidation and Ligand Design Principles

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Elucidating the pharmacophore for a class of compounds like imidazopyrazines is a cornerstone of rational drug design. nih.gov

Pharmacophore models for imidazopyrazine-based inhibitors have been developed using both ligand-based and structure-based approaches. tandfonline.comnih.gov These models typically identify key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, along with their specific spatial arrangement. nih.gov For instance, a pharmacophore model developed for imidazo[1,2-a]pyrazine-based Aurora A kinase inhibitors was validated and found to be consistent with the binding mechanism observed in molecular docking studies. tandfonline.com Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel, structurally diverse compounds that possess the required features for biological activity. nih.gov This approach accelerates the discovery of new lead compounds and provides a clear framework for optimizing existing ligands by modifying their structure to better match the pharmacophoric requirements.

Impact of Nitrogen Count on Metabolic Stability in Heterocyclic Scaffolds

The underlying principle is that the incorporation of nitrogen atoms decreases the electron density on the carbon atoms within the ring system. researchgate.net This makes the ring less susceptible to oxidative metabolism, which is often mediated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net The imidazo[1,5-a]pyrazine (B1201761) core contains three nitrogen atoms, which contributes to its relative metabolic stability compared to carbocyclic aromatic systems like benzene (B151609) or naphthalene. This nitrogen-rich nature can block potential sites of metabolism, thereby increasing the half-life of the compound in the body. Generally, as the number of nitrogen atoms in a heterocyclic ring increases, the likelihood of Phase I oxidative metabolism on the ring itself decreases. hyphadiscovery.com This strategy, sometimes referred to as "nitrogen scanning," is a valuable tool for addressing metabolic liabilities in drug discovery programs. nih.gov

Molecular Interactions and Biological Target Engagement

Mechanisms of Action at the Molecular Level (In Vitro and Preclinical Models)

Derivatives of the imidazo[1,5-a]pyrazin-8(7H)-one scaffold have been shown to interact with a variety of molecular targets, leading to the modulation of key cellular processes. The following sections detail the mechanisms of action observed in preclinical and in vitro studies.

Enzyme Inhibition Profiles

The imidazo[1,5-a]pyrazine (B1201761) core has been successfully utilized to develop potent inhibitors of several important enzyme families, particularly kinases and bromodomains.

Src-family Kinases, BTK, and ACK1: While direct inhibitory activity of 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one against Src-family kinases has not been extensively reported, the broader imidazo[1,5-a]pyrazine scaffold has been a focus for kinase inhibitor discovery. For instance, a series of 8-amino-imidazo[1,5-a]pyrazines have been identified as reversible inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. nih.gov These compounds exhibit potent and selective inhibition of BTK. nih.gov Furthermore, imidazo[1,5-a]pyrazine derivatives have been developed as potent and orally bioavailable inhibitors of Activated Cdc42-associated kinase 1 (ACK1). nih.gov

PDE10A: The imidazo[1,5-a]pyrazine scaffold has also been explored for the development of inhibitors for other enzyme classes. For example, novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been synthesized and characterized as potent and selective phosphodiesterase 10A (PDE10A) inhibitors. drugbank.com

BRD4 and BRD9: A significant body of research has focused on imidazo[1,5-a]pyrazin-8(7H)-one derivatives as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, and the related bromodomain-containing protein 9 (BRD9). In one study, a series of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives were synthesized and evaluated as BRD4 inhibitors. One of the lead compounds exhibited a half-maximal inhibitory concentration (IC50) of 33 nM against BRD4. nih.gov Another study focused on imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. The most potent compounds, compound 27 and compound 29 , displayed IC50 values of 35 nM and 103 nM, respectively. nih.gov

IGF-1R: The imidazo[1,5-a]pyrazine scaffold has been investigated for the development of dual inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR). nih.gov Small molecule inhibitors derived from this scaffold have been shown to effectively target these receptor tyrosine kinases. nih.govnih.gov

Compound/Derivative SeriesTarget EnzymeIC50 (nM)
7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivative (compound 28)BRD433
imidazo[1,5-a]pyrazin-8(7H)-one derivative (compound 27)BRD935
imidazo[1,5-a]pyrazin-8(7H)-one derivative (compound 29)BRD9103
8-amino-imidazo[1,5-a]pyrazine seriesBTKPotent Inhibition
imidazo[1,5-a]pyrazine seriesACK1Potent Inhibition
imidazo[1,5-a]pyrido[3,2-e]pyrazine seriesPDE10APotent and Selective
imidazo[1,5-a]pyrazine seriesIGF-1R/IRDual Inhibition

Receptor Modulation and Ligand-Binding Dynamics

While the primary focus of research on the imidazo[1,5-a]pyrazin-8(7H)-one scaffold has been on enzyme inhibition, related heterocyclic systems have shown activity at important central nervous system receptors.

AMPAR: The structurally related imidazo[1,2-a]pyrazines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8. nih.gov

GABAA receptor: Similarly, pyrazolo[1,5-a]quinazoline derivatives, which share some structural similarities, have been investigated as modulators of the GABA-A receptor. nih.govnih.gov These findings suggest that the broader imidazo-fused pyrazine (B50134) chemical space may hold potential for receptor modulation, although specific data for this compound is currently lacking.

Pathways of Biological Perturbation

The engagement of molecular targets by imidazo[1,5-a]pyrazin-8(7H)-one derivatives leads to the modulation of various biological pathways, including those involved in cell survival and inflammation.

Apoptosis Induction: A derivative of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one, identified as a potent BRD4 inhibitor, was shown to effectively trigger apoptosis in BxPc3 pancreatic cancer cells. nih.gov This was demonstrated through Western blot analysis, which indicated the modulation of the intrinsic apoptotic pathway. nih.gov

Inflammatory Pathway Modulation: While direct evidence for the anti-inflammatory effects of this compound is not available, the related pyrazolo[1,5-a]quinazoline scaffold has been shown to possess anti-inflammatory properties. nih.govnih.gov Compounds with this core structure were found to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. nih.gov This suggests a potential for related heterocyclic systems to modulate key inflammatory pathways.

In Vitro Biological Evaluation and Screening Methodologies

The biological activity of this compound and its derivatives has been predominantly characterized using a variety of in vitro assays.

Cell-Based Assays for Target Engagement and Pathway Activity

Cell-based assays are crucial for confirming that the molecular interactions observed in biochemical assays translate to a functional effect within a cellular context. Enzyme-linked immunosorbent assays (ELISAs) are a common method for quantifying protein levels and pathway activation. While specific ELISA data for target engagement of this compound is not detailed in the available literature, this technique is a standard method for assessing the downstream effects of enzyme inhibitors and receptor modulators.

Cell Proliferation and Viability Assessments in Research Cell Lines

A key measure of the potential therapeutic utility of these compounds is their ability to inhibit the growth of cancer cells. The anti-proliferative effects of imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been evaluated in various cancer cell lines.

In a study on BRD9 inhibitors, a derivative of imidazo[1,5-a]pyrazin-8(7H)-one, compound 27 , demonstrated potent inhibition of cell proliferation in the A549 lung carcinoma and EOL-1 eosinophilic leukemia cell lines, with IC50 values of 6.12 μM and 1.76 μM, respectively. nih.gov

Another study on a 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivative, a BRD4 inhibitor, showed an anti-proliferative IC50 of 110 nM in the HL-60 human promyelocytic leukemia cell line. nih.gov

DerivativeCell LineIC50 (μM)
imidazo[1,5-a]pyrazin-8(7H)-one derivative (compound 27)A549 (Lung Carcinoma)6.12
EOL-1 (Eosinophilic Leukemia)1.76
7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivative (compound 28)HL-60 (Promyelocytic Leukemia)0.11

Antimicrobial and Antiparasitic Efficacy Studies (in vitro models)

Derivatives of the isomeric imidazo[1,2-a]pyrazine (B1224502) scaffold have demonstrated notable in vitro activity against a range of pathogens, including bacteria, parasites, and mycobacteria. Studies on 2-nitroimidazo[1,2-a]pyrazin-8(7H)-one analogs, for instance, have highlighted their potential. These compounds showed improved potency and solubility, which contributed to significant antitubercular and antitrypanosomal activity. The introduction of biaryl side chains was found to enhance activity by 2- to 175-fold compared to their monoaryl parent compounds.

The antimicrobial properties of related fused heterocyclic systems, such as imidazo[1,5-a]quinoxaline (B8520501) derivatives, have also been investigated. The presence of N-alkyl-pyridinium salts in these structures was linked to effective bacteriostatic and fungistatic activities, with minimum inhibitory concentration (MIC) values comparable to reference drugs. nih.gov Similarly, various derivatives of the related imidazo[1,2-a]pyrimidine (B1208166) scaffold have been reported to exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. jst.go.jp

The table below summarizes the in vitro antiparasitic and antitubercular activity for representative nitroimidazopyrazinone compounds.

Table 1: In Vitro Antimicrobial and Antiparasitic Activity of Nitroimidazopyrazinone Derivatives

Compound Target Organism Activity Metric Result
Nitroimidazopyrazinone Analog M. tuberculosis Potency 2- to 175-fold improvement with biaryl side chains
Nitroimidazopyrazinone Analog Trypanosomes Potency 2- to 175-fold improvement with biaryl side chains

Antioxidant Capacity Assessments

The antioxidant potential of the imidazo[1,2-a]pyrazine scaffold, an isomer of the target compound, has been a subject of investigation. A series of novel imidazo[1,2-a]pyrazine derivatives were designed and synthesized based on antioxidant compounds like coelenterazine. Screening of these compounds revealed that several exhibited promising free radical scavenging activity.

In one study, unsubstituted imidazo[1,2-a]pyrazines showed IC₅₀ values for antioxidant activity at 22.43 µM and 28.14 µM. Further structural modifications led to derivatives with improved activity, with IC₅₀ values ranging from 8.54 µM to 14.26 µM, which were comparable to the standard, ascorbic acid (IC₅₀ of 5.84 µM). Another study focused on 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives, identifying one compound (14o) as having the best antioxidant activity with an IC₅₀ value of 89.33 µM, although this was less potent than the ascorbic acid control (IC₅₀ of 25.70 µM). researchgate.netscilit.com

The data below outlines the antioxidant performance of select imidazo[1,2-a]pyrazine derivatives.

Table 2: Antioxidant Activity of Imidazo[1,2-a]pyrazine Derivatives

Compound/Derivative Activity Metric Result (µM) Reference Compound Reference Result (µM)
Unsubstituted Imidazo[1,2-a]pyrazine (6a) IC₅₀ 22.43 Ascorbic Acid 5.84
Modified Imidazo[1,2-a]pyrazine (5d) IC₅₀ 8.54 - 14.26 Ascorbic Acid 5.84

In Vivo Preclinical Models for Efficacy Assessment (non-human)

Animal Models of Neuroprotection and Brain Injury

Derivatives of the imidazo[1,5-a]pyrazin-8(7H)-one core have shown significant promise in non-human models of neuroprotection. One study identified a C-5 substituted imidazo[1,5-a]pyrazine derivative that demonstrated remarkable penetration into the central nervous system (CNS) and provided significant neuroprotective efficacy in a rat model of acute ischemic stroke. nih.gov

Another investigation focused on a specific derivative, 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5-a]pyrazin-8-(7H)-one, which acts as a potent P2Y1 antagonist. This compound was evaluated for its anti-ischemic stroke efficacy in a rat middle cerebral artery occlusion (MCAO) model. The results showed potent neuroprotective effects, with the compound outperforming other agents like edaravone.

The table below presents the in vivo neuroprotective efficacy of this derivative.

Table 3: Efficacy of an Imidazo[1,5-a]pyrazin-8(7H)-one Derivative in a Rat Stroke Model

Animal Model Compound Efficacy Metric Result

Efficacy Evaluation in Other Relevant Non-Human Biological Systems

The therapeutic potential of the imidazo[1,5-a]pyrazin-8(7H)-one scaffold extends beyond neuroprotection. The potent P2Y1 antagonist derivative mentioned previously was also assessed for its efficacy in a mouse model of myocardial infarction. The study found that the compound dose-dependently inhibited the infarct size, indicating cardioprotective effects.

Furthermore, the related 2-nitroimidazooxazine class of compounds, which share structural similarities, has been evaluated in preclinical models of visceral leishmaniasis (VL) following oral administration, demonstrating the potential utility of this scaffold in infectious disease models.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique extensively used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the imidazo[1,5-a]pyrazin-8(7H)-one scaffold, docking simulations have been crucial in understanding their interactions with various biological targets, including protein kinases and bromodomains. nih.govnih.gov

Docking studies have successfully predicted how imidazo[1,5-a]pyrazin-8(7H)-one derivatives orient themselves within the binding sites of therapeutically relevant proteins. These simulations help to rationalize the structure-activity relationships (SAR) observed in experimental assays. For instance, in the development of inhibitors for BRD9, a subunit of the mammalian SWI/SNF chromatin-remodeling complex, docking was used to explain the potent inhibitory activity of certain derivatives. nih.gov Similarly, for inhibitors of the Bromodomain and Extraterminal Domain (BET) family, such as BRD4, docking studies elucidated the binding modes of compounds with a 7-methylimidazo[1,5-a]pyrazin-8(7H)-one core. nih.gov

The predicted binding affinity, often expressed as a docking score or estimated free energy of binding, correlates with experimental biological activity, such as the half-maximal inhibitory concentration (IC50). This correlation allows for the prioritization of compounds for synthesis and biological testing. Research has demonstrated robust potencies for derivatives, which were subsequently explained by docking simulations. nih.govnih.gov

Compound DerivativeTarget ProteinBiological Activity (IC50)Reference
Compound 27 (imidazo[1,5-a]pyrazin-8(7H)-one derivative)BRD935 nM nih.gov
Compound 29 (imidazo[1,5-a]pyrazin-8(7H)-one derivative)BRD9103 nM nih.gov
Compound 28 (7-methylimidazo[1,5-a]pyrazin-8(7H)-one core)BRD433 nM nih.gov

A primary outcome of molecular docking is the identification of specific amino acid residues within the target's active site that form crucial interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic contacts, and pi-stacking, are vital for stabilizing the ligand-target complex. For 8-amino-imidazo[1,5-a]pyrazine derivatives targeting Bruton's tyrosine kinase (BTK), X-ray crystallography and docking studies revealed key hydrogen bond interactions with residues in the kinase hinge region, such as Ser538 and Asp539. nih.govnih.gov The selectivity of these inhibitors is driven by these specific hydrogen bonds and hydrophobic interactions within the back pocket of the enzyme. nih.govnih.gov In the context of BRD9 inhibition, interactions with asparagine and tyrosine residues are considered important for the activity of imidazo[1,5-a]pyrazin-8(7H)-one derivatives.

ScaffoldTarget ProteinKey Interacting ResiduesType of InteractionReference
8-amino-imidazo[1,5-a]pyrazineBTKSer538, Asp539Hydrogen Bond nih.gov
8-amino-imidazo[1,5-a]pyrazineBTKT474Hydrogen Bond nih.gov
8-amino-imidazo[1,5-a]pyrazineBTKF442, F413Hydrophobic Interaction nih.gov

Virtual Screening and Ligand-Based Drug Design Approaches

The 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one scaffold serves as an excellent starting point for virtual screening campaigns and ligand-based drug design. In virtual screening, large compound libraries are computationally docked against a target to identify potential hits. researchgate.net The imidazo[1,5-a]pyrazin-8(7H)-one core can be used as a query in similarity searches to find novel compounds with potentially similar biological activities.

In ligand-based approaches, the known structure-activity relationships of a series of active compounds are used to build a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. This approach was used to identify novel binders for bromodomain-containing protein 9 (BRD9) and BRD4. researchgate.net Furthermore, the imidazo[1,2-a]pyrazin-8-one core, a closely related scaffold, was identified through computational searching of fragment databases and showed high electrostatic similarity to previously known positive allosteric modulators of the mGlu2 receptor. acs.org This discovery led to the optimization of a new series of potent and brain-penetrant compounds. acs.orgacs.org

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules like this compound. ekb.eg These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. nih.govrsc.org

The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. These calculations help in understanding the reactivity of different positions on the heterocyclic ring system, guiding synthetic efforts for functionalization. rsc.org For instance, DFT calculations on the related 6-chloroimidazo[1,2-a]pyrazine (B1590719) scaffold were used to confirm and rationalize the observed regioselectivity in metalation reactions, showing that the most stable organometallic intermediate was formed at the predicted site. rsc.org

Spectroscopic Property Prediction and Interpretation (e.g., Fluorescence Characteristics)

Theoretical methods are also powerful tools for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic transitions that give rise to UV-Vis absorption and fluorescence emission spectra. uninsubria.it For related heterocyclic systems like imidazo[1,5-a]pyridines, TD-DFT calculations have been used to identify the nature of the electronic transitions, often characterized as intra-ligand charge transfer transitions. uninsubria.itmdpi.com

These theoretical predictions help in understanding photophysical properties such as solvatochromism (the change in color of a substance when it is dissolved in different solvents) and quantum yield. mdpi.com By correlating the calculated electronic structure with experimental spectroscopic data, researchers can gain a comprehensive understanding of the factors that govern the fluorescence characteristics of these compounds, which is crucial for their application as fluorescent probes or in organic light-emitting diodes (OLEDs). mdpi.com

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation (NMR, IR, MS)

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H (proton) and ¹³C (carbon) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of a molecule. For the imidazo[1,5-a]pyrazine (B1201761) scaffold, ¹H NMR spectra would reveal distinct signals for the protons on the phenyl ring, the imidazole (B134444) ring, and the pyrazinone ring, with their chemical shifts and coupling patterns confirming their relative positions. nih.govnih.gov ¹³C NMR provides information on all unique carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon in the pyrazinone ring. semanticscholar.org Advanced 2D NMR techniques like COSY and NOESY can establish proton-proton connectivities and spatial proximities, respectively. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one would be characterized by specific absorption bands. A strong absorption band corresponding to the C=O (carbonyl) stretch of the pyrazinone ring is a key diagnostic feature. clockss.org Other notable signals would include C-H stretching vibrations for the aromatic rings and C=N stretching vibrations characteristic of the heterocyclic core. nih.gov

Mass Spectrometry (MS) : MS is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). clockss.org The technique works by ionizing the molecule and then measuring its mass-to-charge ratio (m/z), allowing for precise confirmation of the molecular formula.

Table 1: Representative Spectroscopic Data for the Imidazo[1,5-a]pyrazin-8(7H)-one Scaffold Note: This table presents expected, representative data based on related structures. Actual values may vary.

Technique Feature Expected Observation
¹H NMR Aromatic Protons Multiplets in the range of δ 7.0-8.5 ppm
Imidazole Proton A singlet around δ 7.5-8.0 ppm
Pyrazinone N-H Proton A broad singlet, chemical shift can vary
¹³C NMR Carbonyl Carbon (C=O) Signal in the range of δ 160-170 ppm
Aromatic & Heterocyclic Carbons Multiple signals between δ 110-150 ppm
IR Carbonyl Stretch (C=O) Strong absorption band around 1680-1700 cm⁻¹
Aromatic C-H Stretch Bands above 3000 cm⁻¹

| MS (ESI) | Molecular Ion Peak [M+H]⁺ | Corresponds to the calculated molecular weight + 1 |

X-ray Crystallography for Solid-State Structure Determination

Table 2: Example Crystallographic Data Parameters Note: This table contains typical, not specific, data for a small organic molecule.

Parameter Example Value
Chemical Formula C₁₁H₈N₃O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.51
b (Å) 10.23
c (Å) 12.45
β (°) 98.6
Volume (ų) 1070.2

Chromatographic Purity and Separation Techniques (e.g., Column Chromatography)

The purification of this compound following its synthesis is critical to remove unreacted starting materials, byproducts, and other impurities. Silica (B1680970) gel column chromatography is a standard and effective method for this purpose. nih.govclockss.org In this technique, a solution of the crude product is passed through a column packed with a stationary phase (e.g., silica gel). A mobile phase, typically a mixture of solvents like ethyl acetate (B1210297) and hexane, is then flowed through the column. clockss.org Separation occurs based on the differential partitioning of the components between the stationary and mobile phases; compounds with higher polarity adhere more strongly to the silica gel and elute more slowly, allowing for the isolation of the desired pure compound. nih.gov The purity of the collected fractions is often monitored by thin-layer chromatography (TLC). nih.gov

Other Advanced Biophysical Techniques for Ligand-Target Interaction Analysis

To understand the biological activity of this compound and its analogues as inhibitors of protein targets like BRD9, a variety of advanced biophysical techniques are employed to characterize the ligand-target binding interactions in detail. nih.govmdpi.com These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity (Kd), stoichiometry of binding (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS), providing a complete thermodynamic profile of the interaction. mdpi.com

Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique that monitors the binding of a ligand to a target protein immobilized on a sensor surface in real-time. nih.gov It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated. nih.gov

Thermal Shift Assay (TSA) : Also known as Differential Scanning Fluorimetry (DSF), this technique measures the thermal stability of a target protein. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm). nih.gov TSA is a valuable tool for validating ligand binding and for high-throughput screening. nih.gov

Microscale Thermophoresis (MST) : MST is a technique that measures the motion of molecules along a microscopic temperature gradient, which changes when a ligand binds to a target molecule due to alterations in size, charge, or hydration shell. mdpi.com It is a sensitive method for quantifying binding affinities in solution. mdpi.com

Table 3: Overview of Biophysical Techniques for Ligand-Target Analysis

Technique Principle Key Information Obtained
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)
Surface Plasmon Resonance (SPR) Detects mass change on a sensor surface via refractive index Binding Kinetics (kon, koff), Binding Affinity (Kd)
Thermal Shift Assay (TSA/DSF) Monitors protein unfolding with temperature Ligand binding confirmation, Protein Stability (Tm)

| Microscale Thermophoresis (MST) | Measures molecule movement in a temperature gradient | Binding Affinity (Kd) |

Emerging Research Avenues and Future Perspectives

Design of Next-Generation Imidazopyrazine Derivatives with Enhanced Biological Profiles

The design of new imidazopyrazine derivatives is heavily guided by structure-activity relationship (SAR) studies, which aim to correlate specific structural modifications with changes in biological efficacy. The imidazo[1,5-a]pyrazin-8(7H)-one scaffold offers multiple positions for substitution, allowing for fine-tuning of its pharmacological properties.

Research has shown that modifications at various positions on the imidazopyrazine ring system can significantly influence potency and selectivity. For instance, in the development of inhibitors for the bromodomain-containing protein 9 (BRD9), a subunit of the human SWI/SNF chromatin remodeling complex, a series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives were synthesized and evaluated. nih.govresearchgate.net These studies revealed that specific substitutions are crucial for potent inhibition. One study identified that compound 27 (structure not fully specified) exhibited an IC₅₀ value of 35 nM against BRD9. nih.gov Similarly, another series of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives were developed as BRD4 inhibitors, with compound 10j showing potent inhibition of BRD4(1) and BRD4(2) with IC₅₀ values of 130 nM and 76 nM, respectively. nih.gov

The general approach involves leveraging the core scaffold to establish key interactions with the target protein, while peripheral substituents are modified to enhance binding affinity, selectivity, and drug-like properties. researchgate.net For example, SAR studies on related imidazo[1,2-a]pyrazine (B1224502) derivatives have shown that amination at the C8 position can improve antioxidant activity. These insights from related scaffolds can inform the design of next-generation 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one analogs.

ScaffoldCompoundTargetKey ModificationsBiological Activity (IC₅₀)Reference
Imidazo[1,5-a]pyrazin-8(7H)-oneCompound 27BRD9Specific substitutions on the core scaffold35 nM nih.gov
Imidazo[1,5-a]pyrazin-8(7H)-oneCompound 29BRD9Varied substitutions on the core scaffold103 nM nih.gov
7-methylimidazo[1,5-a]pyrazin-8(7H)-oneCompound 10jBRD4(1)Substitutions on the 7-methyl core130 nM nih.gov
7-methylimidazo[1,5-a]pyrazin-8(7H)-oneCompound 10jBRD4(2)Substitutions on the 7-methyl core76 nM nih.gov

Exploration of Novel Biological Targets and Mechanisms of Action

While initial research has identified targets like BRD9 and BRD4, the imidazopyrazine scaffold's broad bioactivity suggests it may interact with a wider range of biological molecules. nih.govnih.gov Current research is focused on identifying these novel targets to uncover new therapeutic applications. The imidazo[1,5-a]pyrazine (B1201761) core is considered a "privileged scaffold," capable of binding to multiple, distinct protein targets. beilstein-journals.org

One area of exploration is in oncology. For example, related imidazo[1,2-b]pyridazine (B131497) derivatives have been designed as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in certain lymphomas. nih.gov Another study focused on designing imidazopyrazine derivatives to target the Neuropeptide Y Receptor Y1 (NPY1R) for breast cancer therapy. nih.gov The versatility of the core structure allows it to be adapted to fit the binding pockets of various enzymes and receptors. Other explored targets for similar heterocyclic structures include c-Met kinase and the H+/K+-ATPase proton pump. asianpubs.orgresearchgate.net

Molecular docking and simulation studies are instrumental in this exploration. For instance, docking studies were used to elucidate the structure-activity relationship of BRD9 inhibitors, providing a basis for further design. nih.gov By screening imidazopyrazine libraries against panels of kinases, G-protein coupled receptors (GPCRs), and other protein families, researchers can identify unexpected interactions, opening up new avenues for drug development.

Development of Advanced Synthetic Strategies for Complex Imidazopyrazine Architectures

The synthesis of the imidazo[1,5-a]pyrazine ring system is a critical aspect of its development. Efficient and versatile synthetic routes are necessary to generate diverse libraries of compounds for biological screening. Traditional methods are being supplemented by more advanced strategies that offer better yields, milder reaction conditions, and greater substrate scope.

One notable advancement is the development of a facile, one-pot transformation for the synthesis of imidazo[1,5-a]pyrazin-8(7H)-one derivatives from mesoionic 1,3-oxazolium-5-olates (münchnones) and tosylmethyl isocyanide (TosMIC). semanticscholar.org This method is operationally simple and proceeds under mild conditions, making it a useful tool for generating these compounds. semanticscholar.org

Other innovative approaches for related scaffolds include the use of a Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) to construct imidazo[1,5-a]pyridine (B1214698) analogs. nih.gov This highlights the use of efficient catalysts to facilitate key bond-forming steps. nih.gov Another strategy involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in a polyphosphoric acid medium to access the imidazo[1,5-a]pyridine core. beilstein-journals.org These advanced methodologies enable the construction of more complex and sterically hindered imidazopyrazine architectures, which may possess unique biological properties.

Integration of Artificial Intelligence and Machine Learning in Imidazopyrazine Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and imidazopyrazine research is no exception. mdpi.comfarmaciajournal.com These computational tools can significantly accelerate the design-synthesis-test cycle by predicting the properties of novel compounds before they are synthesized. nih.govcrimsonpublishers.com

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms are used to build QSAR models that can predict the biological activity of new imidazopyrazine derivatives based on their structural features. nih.govmdpi.com These models help prioritize which compounds to synthesize, saving time and resources. nih.gov

Virtual Screening and Molecular Docking: AI can be used to screen vast virtual libraries of potential imidazopyrazine compounds against a specific biological target. nih.gov Molecular docking simulations, often enhanced by machine learning, predict the binding mode and affinity of a ligand to a protein, helping to identify the most promising candidates. nih.govasianpubs.org

De Novo Drug Design: Generative AI models can design entirely new imidazopyrazine-based molecules that are optimized for specific properties, such as high potency against a target and favorable pharmacokinetic profiles. mdpi.com

Predicting Pharmacokinetic Properties: Machine learning models can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives, which is crucial for identifying candidates with drug-like characteristics early in the discovery process. farmaciajournal.com

By analyzing complex datasets and identifying hidden patterns, AI and ML algorithms can guide medicinal chemists in designing the next generation of imidazopyrazine-based therapeutics with greater efficiency and a higher probability of success. mdpi.comsciencescholar.us

Q & A

Q. What are the common synthetic routes for 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one derivatives?

  • Methodology : The compound is synthesized via multistep one-pot transformations starting from mesoionic 1,3-oxazolium-5-olates. Key steps include cyclization and functionalization at position 7 using substituents like phenyl or benzyl groups. For example, sulfonyl groups (e.g., 4-methylphenylsulfonyl) are introduced to stabilize intermediates and improve yields . Low-yield reactions (e.g., 3–5%) can be optimized by varying substituents and reaction solvents (e.g., CHCl3/hexane recrystallization) .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodology : Characterization relies on 1H^1 \text{H} and 13C^13 \text{C} NMR spectroscopy. Signals for protons at positions 5 and 6 appear as doublets (δ 7.15–7.59 ppm). Mass spectrometry (HRMS-ESI) and elemental analysis further validate molecular formulas. For example, C13H11N5O derivatives show distinct peaks at m/z 254.1042 .

Q. What in vitro assays are used to evaluate biological activity?

  • Methodology : Acetylcholinesterase (AChE) inhibition is assessed via Ellman’s colorimetric assay, measuring IC50_{50} values (e.g., 0.47 μM for compound 17r). Antioxidant activity is tested using radical scavenging assays (e.g., DPPH), with IC50_{50} values compared to ascorbic acid .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of BRD4/BRD9 inhibitory activity?

  • Methodology : Substituent effects are critical. For BRD4, introducing a 7-methyl group improves potency (IC50_{50} = 30 nM) and metabolic stability in liver microsomes. For BRD9, interactions with Asp144 and Asn140 residues in the ZA/ZB loops are targeted using imidazo[1,5-a]pyrazin-8(7H)-one scaffolds. Fluorescent probes validate intranuclear activity in cancer cell lines (e.g., BXPC-3) .

Q. What strategies address discrepancies between in vitro potency and in vivo pharmacokinetics?

  • Methodology : Metabolic stability is optimized by modifying phenyl substituents. For instance, compound 17 shows improved human/mouse liver microsome stability compared to earlier analogs. In vivo xenograft models (e.g., pancreatic cancer) are used to correlate plasma exposure with antitumor efficacy while monitoring toxicity .

Q. How are computational methods applied to design multi-target inhibitors?

  • Methodology : Molecular docking (e.g., AutoDock) identifies binding modes to both AChE catalytic and peripheral sites. Dynamics simulations (100 ns) assess stability of inhibitor-enzyme complexes. SwissADME predicts drug-likeness, prioritizing compounds with favorable logP and bioavailability .

Q. What experimental approaches resolve low yields in functionalization at position 7?

  • Methodology : Tosyl or benzyl groups enhance steric and electronic effects during cyclization. For example, 7-benzyl derivatives achieve 36% yield via optimized reflux conditions (24 hours in DMFA). Alternative solvents (e.g., acetone/hexane) improve crystallization of nitro-substituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.